3-Methylcyclobutanecarboxylic acid

概要

説明

3-Methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O2. It is a colorless crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in organic synthesis and has a variety of applications in scientific research and industry .

Synthetic Routes and Reaction Conditions:

Cycloaddition and Hydrogenation: One method involves the cycloaddition of allene to acrylonitrile, followed by selective hydrogenation of the resulting methylenecyclobutanecarbonitrile and subsequent hydrolysis to yield this compound.

Sulfidation and Oxidation: Another method includes the reaction of hydrocarbons with elemental sulfur to form 3-methylsulfobutanethiol, which is then oxidized to produce this compound.

Acid Esterification: The acid esterification of 3-methylcyclobutanone with an acid also results in the formation of this compound.

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

生化学分析

Biochemical Properties

3-Methylcyclobutanecarboxylic acid plays a role in biochemical reactions, particularly in the synthesis of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene . This compound interacts with various enzymes and proteins that facilitate these polymerization reactions. The nature of these interactions involves the formation of covalent bonds between the acid and the polymerizing agents, leading to the creation of complex polymer structures.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in polymerization reactions. It acts as a reactant in the preparation of alternating copolymers, where it undergoes ring-opening metathesis polymerization (ROMP) to form complex polymer structures . This process involves the cleavage of the cyclobutane ring and the formation of new covalent bonds, leading to the creation of polymer chains.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical studies. This compound is typically stored in a sealed, dry environment at room temperature to maintain its stability . Over time, it may undergo degradation, which could affect its long-term effects on cellular function. In vitro and in vivo studies are necessary to evaluate the temporal changes in its biochemical activity.

Metabolic Pathways

This compound is involved in metabolic pathways related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the ring-opening metathesis polymerization (ROMP) process . These interactions can influence metabolic flux and metabolite levels, contributing to the synthesis of complex polymer structures.

化学反応の分析

3-Methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: Various nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

科学的研究の応用

3-Methylcyclobutanecarboxylic acid has several applications in scientific research:

作用機序

The mechanism by which 3-Methylcyclobutanecarboxylic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways, such as oxidation or reduction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

類似化合物との比較

3-Methylcyclobutanecarboxylic acid can be compared with other similar compounds, such as:

Cyclobutanecarboxylic acid: Lacks the methyl group, leading to different reactivity and properties.

3-Methylcyclopentanecarboxylic acid: Has a larger ring structure, affecting its chemical behavior and applications.

Cyclopropanecarboxylic acid: Smaller ring size, resulting in different strain and reactivity.

Uniqueness: The presence of the methyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs and influencing its reactivity and applications .

生物活性

3-Methylcyclobutanecarboxylic acid (MCBCA) is a cyclic carboxylic acid with the molecular formula . This compound has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of MCBCA, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

MCBCA features a cyclobutane ring with a carboxyl functional group, which contributes to its reactivity and interaction with biological systems. The compound can exist in different stereoisomeric forms, which may influence its biological activity. The rigidity of the cyclobutane structure allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry and biochemistry.

Synthesis of this compound

The synthesis of MCBCA can be achieved through various methods, including:

- Cycloaddition Reactions : The cycloaddition of allene to acrylonitrile has been reported as an effective synthesis route, yielding MCBCA in good yields .

- Hydrolysis of Derivatives : MCBCA can also be synthesized by hydrolyzing its amide derivatives under basic conditions .

These synthetic approaches are optimized for yield and purity, allowing for extensive studies on the compound's biological effects.

Enzyme Interaction

MCBCA has been studied for its role as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Research indicates that alpha-substituted carboxylic acids like MCBCA can enhance PPAR activity, potentially offering therapeutic benefits in conditions such as diabetes and obesity .

Case Studies

- PPAR Modulation : A study demonstrated that MCBCA and its analogs could effectively modulate PPAR-α and PPAR-γ activities, suggesting their potential use in managing metabolic disorders. The findings indicated that these compounds could improve insulin sensitivity and lipid profiles in animal models .

- Protein Interaction Studies : Another investigation focused on how conformational rigidity affects protein interactions. MCBCA was used as a conformationally restricted analog to study its binding affinity with various proteins, highlighting the importance of structural properties in biological activity.

The physical-chemical properties of MCBCA include:

| Property | Value |

|---|---|

| Molecular Weight | 130.14 g/mol |

| Boiling Point | 108-109 °C |

| Density | 0.94 g/cm³ |

| Solubility | Soluble in water |

These properties influence the compound's behavior in biological systems and its potential applications.

特性

IUPAC Name |

3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXHOVJKNATDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

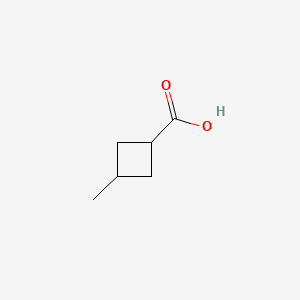

CC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205862 | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57252-83-2 | |

| Record name | 3-Methylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the cyclobutane ring structure in these compounds?

A: The synthesized compounds can be considered conformationally restricted analogs of threonine. [] The cyclobutane ring in both cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids is nearly planar, with torsion angles below 7° according to X-ray data. [] This rigid structure could be advantageous in drug design, as it limits the flexibility of the molecule and could lead to increased selectivity for biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。